molecular formula C8H8N2O B13965850 2H-1,4-Benzoxazin-6-amine CAS No. 575472-93-4

2H-1,4-Benzoxazin-6-amine

Cat. No.: B13965850
CAS No.: 575472-93-4
M. Wt: 148.16 g/mol
InChI Key: XMWLWTWAHMKWLV-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazin-6-amine is a high-value benzoxazine derivative serving as a versatile scaffold and key intermediate in medicinal chemistry and drug discovery research. This compound features a rigid planar structure, which is a key characteristic for researchers developing molecules that can interact with biological targets through intercalation . The 1,4-benzoxazin-3-one core is recognized for its diverse biological activities, making it a privileged structure in the synthesis of compounds with potential anticonvulsant , antimicrobial , and anticancer properties . Researchers utilize this amine primarily as a precursor for the development of novel therapeutic agents. Its synthetic utility is demonstrated in studies where similar 6-amino benzoxazinone derivatives are used to create new chemical entities, such as those linked to 1,2,3-triazole groups via click chemistry, for biological evaluation as DNA-damaging anti-tumor agents . The compound is for research use only and is not intended for diagnostic or therapeutic applications. It is offered with high purity to ensure consistent and reliable performance in your experimental workflows.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

575472-93-4

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2H-1,4-benzoxazin-6-amine

InChI

InChI=1S/C8H8N2O/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-3,5H,4,9H2

InChI Key

XMWLWTWAHMKWLV-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=C(O1)C=CC(=C2)N

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for 2h 1,4 Benzoxazin 6 Amine

De Novo Synthesis of the 2H-1,4-Benzoxazine Scaffold Precursors to 2H-1,4-Benzoxazin-6-amine

The formation of the 2H-1,4-benzoxazine ring system is the cornerstone for the synthesis of this compound. Typically, this involves the synthesis of a precursor molecule, most commonly a 6-nitro-2H-1,4-benzoxazine derivative, which can then be reduced to the target 6-amino compound.

Ring-Closing Methodologies for Benzoxazine (B1645224) Formation

The construction of the benzoxazine ring can be achieved through various cyclization strategies, primarily involving the formation of an ether and an amine linkage in an intramolecular fashion.

A prevalent method for forming the 2H-1,4-benzoxazin-3(4H)-one scaffold, a direct precursor to 2H-1,4-benzoxazines, is the reaction of a substituted 2-aminophenol (B121084) with a suitable C2-electrophile. For the synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one, 2-amino-4-nitrophenol (B125904) is a key starting material. The cyclization is often achieved by reaction with reagents like ethyl bromoacetate (B1195939) or chloroacetyl chloride. prepchem.comijsr.net

One documented procedure involves the reaction of 2-amino-4-nitrophenol with ethyl bromoacetate in the presence of potassium fluoride (B91410) in dimethylformamide (DMF). prepchem.com The reaction mixture is heated to facilitate the cyclization, and upon workup and recrystallization, yields the desired 6-nitro-2H-1,4-benzoxazin-3(4H)-one. prepchem.com

Another approach is the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile (B3041539) adducts. This method, which utilizes iron in acetic acid, provides a facile route to 2H-1,4-benzoxazin-3(4H)-ones and is compatible with various functional groups. ijsr.net

The Smiles rearrangement offers an alternative and robust pathway. This intramolecular nucleophilic aromatic substitution can be used to construct the benzoxazinone (B8607429) core. A typical sequence starts with the O-alkylation of a phenol, such as 2-chloro-5-nitrophenol, with an N-substituted 2-chloroacetamide. The subsequent base-induced rearrangement leads to the formation of the 6-nitro-2H-1,4-benzoxazin-3(4H)-one. The final step to obtain the target amine is the reduction of the nitro group, commonly achieved through catalytic hydrogenation using palladium on carbon (Pd/C).

Starting Material Reagents and Conditions Product Yield Reference
2-Amino-4-nitrophenolEthyl bromoacetate, KF, DMF, 55°C, 6h6-Nitro-2H-1,4-benzoxazin-3(4H)-one27% prepchem.com
2-Chloro-5-nitrophenol1. N-Benzyl-2-chloroacetamide, K₂CO₃, MeCN, reflux; 2. Cs₂CO₃, DMF, 120°C6-Nitro-2H-1,4-benzoxazin-3(4H)-one68% (cyclization step)
6-Nitro-2H-1,4-benzoxazin-3(4H)-oneH₂, Pd/C, EtOH6-Amino-2H-1,4-benzoxazin-3(4H)-one82%
2H-1,4-Benzoxazin-3(4H)-oneHNO₃/H₂SO₄, 0°C6-Nitro-2H-1,4-benzoxazin-3(4H)-one63%
6-Nitro-2H-1,4-benzoxazin-3(4H)-oneSnCl₂/HCl6-Amino-2H-1,4-benzoxazin-3(4H)-one78%

While less common for the direct synthesis of 6-amino-2H-1,4-benzoxazine, cycloaddition reactions represent a powerful tool for the construction of the benzoxazine scaffold. These methods can, in principle, be adapted to produce appropriately substituted precursors. For instance, intramolecular Diels-Alder reactions of suitably functionalized aminophenols can lead to the formation of the heterocyclic ring system. unimi.it

Precursor Chemistry and Strategic Starting Material Selection

Common starting materials for the synthesis of the key intermediate, 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one, an important precursor for certain herbicides, include m-difluorobenzene, m-dichlorobenzene, and 2-nitro-5-fluorophenol. google.com

One patented route begins with m-dichlorobenzene, which undergoes nitration to form 1,5-dichloro-2,4-dinitrobenzene. google.com This is followed by etherification with 2-ethyl hydroxyacetate, fluorination, reduction, and finally, ring closure to yield the desired product. google.com Another strategy starts from m-difluorobenzene, which is subjected to nitration, etherification, and reductive cyclization. google.com However, the nitration of m-difluorobenzene can lead to multiple isomers, complicating purification. google.com A more direct, albeit more expensive, route utilizes 2-nitro-5-fluorophenol as the starting material. google.com

A Japanese patent describes the production of 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one via the reductive cyclization of a 4-amino-5-fluoro-2-nitrophenoxyacetic acid ester. google.com This precursor is prepared from 4-acetylamino-3-fluorophenol through a series of steps including reaction with a haloacetic acid, nitration, and esterification. google.com The final reductive cyclization is typically carried out using catalytic hydrogenation with catalysts such as palladium, platinum, nickel, or rhodium. google.com

Starting Material Key Transformation Steps Final Product Reference
m-DichlorobenzeneNitration, Etherification, Fluorination, Reduction, Cyclization6-Amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one google.com
m-DifluorobenzeneNitration, Etherification, Reductive Cyclization6-Amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one google.com
4-Acetylamino-3-fluorophenolAcetylation, Nitration, Esterification, Reductive Cyclization6-Amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one google.com

Catalytic Approaches in Scaffold Assembly

Catalysis plays a pivotal role in many of the synthetic strategies for 2H-1,4-benzoxazine derivatives, offering milder reaction conditions and improved efficiency.

Copper-catalyzed reactions are frequently employed for the formation of the C-N and C-O bonds necessary for the benzoxazine ring. For instance, copper(I)-catalyzed intramolecular C-N bond coupling is a key step in the one-pot synthesis of 2H-1,4-benzoxazin-3(4H)-one derivatives from 2-(o-haloaryloxy)acyl chlorides and primary amines. ijsr.net

Palladium catalysis is also utilized, particularly in C-N cross-coupling reactions. For example, a Buchwald-Hartwig amination can be used for the intramolecular cyclization to form the benzoxazine ring. ijsr.net A palladium-catalyzed alkoxyacetoxylation of N-allyl-2-aminophenols has been shown to produce functionalized dihydro-1,4-benzoxazines. unimi.it

While many methods rely on transition metal catalysts, metal-free approaches are also being developed. One such method involves the reaction of 2-aminophenols with epichlorohydrin (B41342) in water at room temperature in the presence of sodium hydroxide (B78521) to produce (3,4-dihydro-2H-benzo[b] Current time information in Bangalore, IN.oxazin-2-yl)methanol derivatives. aurigeneservices.com

Catalyst System Reaction Type Substrates Product Reference
CuIIntramolecular C-N coupling2-(o-Haloaryloxy)acyl chlorides and primary amines2H-1,4-Benzoxazin-3(4H)-ones ijsr.net
Pd(OAc)₂/PIDAAlkoxyacetoxylationN-Allyl-2-aminophenolsDihydro-1,4-benzoxazines unimi.it
NoneCyclization2-Aminophenols and Epichlorohydrin(3,4-Dihydro-2H-benzo[b] Current time information in Bangalore, IN.oxazin-2-yl)methanols aurigeneservices.com
Fe/Acetic AcidReductive Cyclization2-(2-Nitrophenoxy)acetonitrile adducts2H-1,4-Benzoxazin-3-(4H)-ones ijsr.net
Organocatalytic Methods for Benzoxazine Synthesis

The development of organocatalytic methods has provided a powerful, metal-free approach to the synthesis of benzoxazine derivatives, often with high levels of stereocontrol. Chiral phosphoric acids (CPAs) and other Lewis bases have emerged as effective catalysts in these transformations.

One notable strategy involves the enantioselective desymmetrization of prochiral 3-substituted oxetanes with anilines, catalyzed by a chiral phosphoric acid. organic-chemistry.org This method allows for the synthesis of chiral 3,4-dihydro-2H-1,4-benzoxazines under mild, transition-metal-free conditions. organic-chemistry.org Optimization studies have shown that catalysts like (R)-CPA7 can achieve high yields and excellent enantioselectivity. organic-chemistry.org The reaction is believed to proceed through a selective intramolecular nucleophilic ring-opening of the oxetane (B1205548), a mechanism supported by density functional theory (DFT) calculations. organic-chemistry.org This approach is versatile, accommodating a wide range of substituents on both the oxetane and the amine partner. organic-chemistry.org

Another organocatalytic approach is the enantioselective hydrosilylation of 1,4-benzoxazines. thieme-connect.com Chiral Lewis base organocatalysts can promote the reduction of the C=N double bond in the benzoxazine ring using trichlorosilane, an inexpensive reducing agent. thieme-connect.com This method provides access to various enantioenriched 3-substituted dihydro-2H-1,4-benzoxazines in good yields with moderate enantioselectivities. thieme-connect.com

Furthermore, organocatalysis has been applied to the synthesis of 2H-benzo[b] Current time information in Bangalore, IN.dntb.gov.uaoxazin-3(4H)-ones in deep eutectic solvents (DES). arkat-usa.org A mixture of choline (B1196258) chloride and urea (B33335) can serve as a reaction medium for the one-pot reaction between 2-aminophenols and 2-bromoalkanoates, proceeding without the need for an additional catalyst or base at room temperature. arkat-usa.org

Table 1: Organocatalytic Methods for Benzoxazine Synthesis

Catalytic System Substrates Product Type Key Features
Chiral Phosphoric Acid (CPA) 3-Substituted Oxetanes, Anilines Chiral 3,4-dihydro-2H-1,4-benzoxazines Transition-metal-free, high yields (up to 99%), excellent enantioselectivity (up to 99% ee). organic-chemistry.org
Chiral Lewis Base 1,4-Benzoxazines, Trichlorosilane Enantioenriched 3-substituted dihydro-2H-1,4-benzoxazines Mild conditions, good yields, moderate enantioselectivities (up to 87% ee). thieme-connect.com
None (Deep Eutectic Solvent) 2-Aminophenols, 2-Bromoalkanoates 2H-Benzo[b] Current time information in Bangalore, IN.dntb.gov.uaoxazin-3(4H)-ones Catalyst-free, room temperature, high yields. arkat-usa.org

Selective Functionalization and Derivatization of this compound

The presence of multiple reactive sites in this compound—namely the secondary amine in the oxazine (B8389632) ring, the primary amino group at the 6-position, and the electron-rich aromatic ring—necessitates the development of selective functionalization strategies.

N-Alkylation and N-Acylation Reactions of the 6-Amino Group

The 6-amino group is a key handle for introducing a wide array of substituents to modify the properties of the benzoxazine scaffold.

While specific literature on the regioselective alkylation of the 6-amino group of this compound is limited, general principles of amine alkylation can be applied. Regioselectivity between the N-4 and the 6-amino positions would be influenced by steric hindrance and electronic factors. The N-4 position is a secondary amine within the heterocyclic ring, while the 6-amino group is a primary arylamine. The relative nucleophilicity of these two sites will dictate the outcome of alkylation reactions. For instance, N-alkylation at the 4-position of the dihydro-1,4-benzoxazine ring has been achieved using reagents like benzyl (B1604629) bromide in the presence of potassium carbonate. clockss.org Achieving selective alkylation at the 6-amino position would likely require protection of the N-4 position, for example, with an easily removable electron-withdrawing group, to decrease its nucleophilicity.

The formation of amides and sulfonamides from the 6-amino group is a well-established method for derivatization.

Amide Formation (N-Acylation): The 6-amino group can be readily acylated to form the corresponding amides. For example, N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)naphthalene-1-carboxamide has been synthesized, demonstrating the feasibility of acylating the 6-amino position. smolecule.com This type of reaction typically involves the coupling of the amine with a carboxylic acid derivative (such as an acyl chloride or anhydride) or using peptide coupling reagents. smolecule.com Another example is the formation of 2-(6-acetamido-3,4-dihydro-2,2-dimethyl-2H-1,4-benzoxazin-4-yl)pyridine N-oxide by reacting the corresponding 6-amino compound with acetic anhydride (B1165640). google.com

Sulfonamide Formation: The 6-amino group can also be converted into a sulfonamide by reaction with a sulfonyl chloride. This has been demonstrated in the synthesis of 2-(3,4-Dihydro-2,2-dimethyl-6-methanesulfonamido-2H-1,4-benzoxazin-4-yl)pyridine N-oxide. google.com Similarly, aryl dihydro-2H-benzo[b] Current time information in Bangalore, IN.dntb.gov.uaoxazine sulfonamides have been prepared by reacting the amine with sulfamoyl chlorides. google.com These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct.

Table 2: N-Acylation and N-Sulfonylation of the 6-Amino Group

Reaction Type Reagent Product Reference
N-Acylation Acetic Anhydride 6-Acetamido derivative google.com
N-Acylation Naphthalene-1-carboxamide derivatives N-(Benzoxazin-6-yl)naphthalene-1-carboxamide smolecule.com
N-Sulfonylation Methanesulfonyl chloride 6-Methanesulfonamido derivative google.com
N-Sulfonylation N-Methylsulfamoyl chloride 6-Sulfamoyl derivative google.com

Aromatic Substitution Reactions on the Benzoxazine Nucleus

The benzene (B151609) ring of the benzoxazine scaffold is activated towards electrophilic aromatic substitution due to the electron-donating effects of the ether oxygen and the ring nitrogen. The 6-amino group further enhances this activation.

The directing effects of the substituents on the benzoxazine ring play a crucial role in determining the regiochemical outcome of electrophilic substitution reactions. The alkoxy group at position 1 is an ortho-, para-director, activating positions 6 and 8. The amino group at position 4 is also a powerful ortho-, para-director, activating positions 5 and 7. The 6-amino group itself is a strong activating ortho-, para-director, influencing positions 5 and 7. The interplay of these directing effects governs the substitution pattern.

Studies on the formylation of 3,4-dihydro-2H-1,4-benzoxazine derivatives provide significant insight into these patterns. clockss.org

Vilsmeier-Haack Reaction: Using phosphorous oxychloride and DMF on N-benzyl-3,4-dihydro-2H-1,4-benzoxazine derivatives results in exclusive formylation at the 7-position. clockss.org This indicates that under these conditions, the directing ability of the nitrogen atom at position 4 is dominant, directing the electrophile to its para position. clockss.org

Rieche's Formylation: In contrast, using dichloromethyl methyl ether and a Lewis acid (like TiCl₄ or SnCl₄) on N-acyl or N-alkoxycarbonyl derivatives leads to a mixture of 6- and 8-formyl products, with the 6-formyl isomer being predominant. clockss.org This outcome suggests that when the nitrogen at position 4 is deactivated by an electron-withdrawing group, the directing effect of the oxygen atom at position 1 prevails, directing the substitution to its para (position 6) and ortho (position 8) positions. clockss.org

Nitration of the 2H-1,4-benzoxazin-3(4H)-one core with nitric acid in sulfuric acid has been shown to regioselectively introduce a nitro group at the 6-position, which can then be reduced to the target 6-amino group. This further highlights the tendency for electrophilic substitution to occur at the 6-position, para to the ring oxygen.

Table 3: Regioselectivity in Electrophilic Aromatic Substitution of Benzoxazines

Reaction Reagents N-4 Substituent Major Product(s) Directing Group
Vilsmeier-Haack Formylation POCl₃ / DMF Benzyl 7-Formyl Nitrogen (position 4) clockss.org
Rieche's Formylation CH₂Cl(OCH₃) / Lewis Acid Acetyl, Carbamoyl 6-Formyl (major), 8-Formyl (minor) Oxygen (position 1) clockss.org
Nitration HNO₃ / H₂SO₄ H (on lactam) 6-Nitro Oxygen (position 1)
Directed Ortho-Metalation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, including the 2H-1,4-benzoxazine system. wikipedia.org This technique relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a stabilized aryllithium intermediate. wikipedia.org This intermediate can then be quenched with a variety of electrophiles to introduce substituents with high regioselectivity.

For the 1,4-benzoxazine nucleus, the nitrogen atom, often protected as a carbamate (B1207046) (e.g., Boc or carboethoxy), can serve as an effective DMG. arkat-usa.org The lithiation is generally performed using reagents like n-butyllithium or s-butyllithium in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. arkat-usa.org A new pathway involving a DoM reaction of the 1,4-benzoxazine nucleus followed by an intramolecular ring closure has been developed for the preparation of 2,3-disubstituted-1,4-benzoxazines. arkat-usa.org For instance, the carbamate group can be ortho-lithiated without difficulty using LDA in THF at -78 ºC, and the resulting lithiated compound reacts with electrophiles like acetaldehyde (B116499) to yield alkylated benzoxazines. arkat-usa.org

This methodology allows for the introduction of various functional groups at the C5 position of the benzoxazine ring, a position that can be challenging to functionalize through classical electrophilic aromatic substitution.

Table 1: Examples of Directed Ortho-Metalation on 1,4-Benzoxazine Scaffolds This table is interactive. Users can sort and filter the data.

Directing Group Base/Conditions Electrophile Product Reference
N-COOEt LDA, THF, -78°C Acetaldehyde 5-(1-Hydroxyethyl)-N-ethoxycarbonyl-2,3-dihydro-1,4-benzoxazine arkat-usa.org
N-Boc s-BuLi, TMEDA, THF, -78°C I₂ N-Boc-5-iodo-2,3-dihydro-1,4-benzoxazine N/A

Cross-Coupling Methodologies for Ring System Elaboration

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods are instrumental in the elaboration of the 2H-1,4-benzoxazine ring system.

Palladium-Catalyzed Carbon-Carbon Bond Formation

Palladium-catalyzed reactions are widely used to forge C-C bonds on heterocyclic scaffolds. For derivatives of 2H-1,4-benzoxazine, these reactions typically involve coupling a halogenated or triflated benzoxazine with an organometallic reagent (e.g., in Suzuki, Stille, or Negishi coupling) or with an alkene or alkyne (e.g., in Heck or Sonogashira coupling).

A notable application is the palladium-catalyzed cyclocondensation of an aryl iodide with N-tosyl-2-(prop-2'-ynyloxy)aniline, which constitutes a convenient method for synthesizing (E)-3-arylidene-3,4-dihydro-2H-1,4-benzoxazines in moderate to very good yields. researchgate.net This approach highlights the power of palladium catalysis to construct parts of the heterocyclic ring and introduce exocyclic C-C bonds simultaneously. researchgate.net

Carbon-Heteroatom Bond Formation via Cross-Coupling

The formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, is fundamental to the synthesis of the 1,4-benzoxazine core itself and for its subsequent N-arylation or N-alkylation.

Ullmann Condensation: The classical Ullmann reaction, which involves copper-catalyzed coupling between an aryl halide and an amine or alcohol, has been a long-standing method for forming C-N and C-O bonds. nih.gov Modern variations of this reaction often use copper(I) catalysts with various ligands, allowing for milder reaction conditions. nih.gov For instance, N-substituted 4H-1,4-benzoxazine-2-carboxylates can be synthesized in moderate to high yields using a Cu(I)-catalyzed Ullmann-type cyclization as the key step. researchgate.net

Buchwald-Hartwig Amination: A more recent and often more versatile alternative is the palladium-catalyzed Buchwald-Hartwig amination. This reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. kaust.edu.sa It can be applied intramolecularly to form the N-heterocycle. For example, 2H-1,4-benzoxazin-3(4H)-ones can be prepared via a palladium/PtBu₃-catalyzed intramolecular C–O bond formation. rsc.org This method is also used for the N-arylation of pre-formed benzoxazine rings.

A sequential C-N and C-O bond formation can occur in a single pot to synthesize 2H-benzo[b] lookchem.comrsc.orgoxazines from 2,5-dihydroxybenzaldehyde (B135720) and amino acid precursors in good to excellent yields. nih.gov Similarly, palladium-catalyzed sequential hydroamination and hydroxylation of 1,3-enynes with 2-aminophenols provides an efficient route to 3,4-dihydro-2H-1,4-benzoxazines. acs.org

Stereoselective Synthesis of Chiral Derivatives of this compound

The development of stereoselective methods to produce enantiomerically pure benzoxazine derivatives is of significant interest. Chiral centers can be introduced into either the heterocyclic ring or its substituents using various asymmetric strategies.

Asymmetric Catalysis in Functionalization

Asymmetric catalysis is a highly efficient approach for generating chiral molecules. In the context of 1,4-benzoxazines, this often involves the hydrogenation or transfer hydrogenation of a C=N bond within the heterocycle using a chiral metal catalyst.

Ruthenium and iridium complexes featuring chiral diamine or phosphine ligands have proven particularly effective. For example, the enantioselective hydrogenation of 3-aryl-substituted-2H-1,4-benzoxazines has been achieved with high yields and up to 99% enantiomeric excess (ee) using a chiral cationic Ru(η⁶-cymene)(MsDPEN)(Ar₂PO₂) system. rsc.orgresearchgate.net The counteranion was found to be critically important for achieving high enantioselectivity. rsc.org Iridium(I) complexes with enantiomerically pure phosphine-phosphite ligands are also efficient catalysts for the enantioselective hydrogenation of various C=N-containing heterocycles, including benzoxazines, with up to 99% ee. acs.org

A transition-metal-free multicomponent cascade reaction using a dipeptide-based phosphonium (B103445) salt catalyst has also been developed for the construction of chiral 2H-1,4-benzoxazine derivatives with excellent asymmetric induction. rsc.org Furthermore, chiral phosphoric acids have been shown to catalyze the enantioselective desymmetrization of prochiral oxetanes to afford chiral 3,4-dihydro-2H-1,4-benzoxazines in very good yields and high enantioselectivity. organic-chemistry.orgnih.govacs.org

Table 2: Asymmetric Catalytic Systems for 1,4-Benzoxazine Synthesis This table is interactive. Users can sort and filter the data.

Reaction Type Catalyst System Substrate Type Enantioselectivity (ee) Reference
Asymmetric Hydrogenation [Ir(Cl)(cod)(P-OP)] 3-Aryl-2H-1,4-benzoxazines Up to 99% acs.org
Asymmetric Hydrogenation Cationic Ru(η⁶-cymene)(MsDPEN)(Ar₂PO₂) 3-Aryl/Styryl-2H-1,4-benzoxazines Up to 99% rsc.orgresearchgate.net
Asymmetric Transfer Hydrogenation Tethered Cp*Rh(III)-diamine 3-Substituted 2H-1,4-benzoxazines Up to 99% researchgate.net
Enantioselective Desymmetrization Chiral Phosphoric Acid (CPA) Prochiral Oxetanes High organic-chemistry.orgnih.gov
Chiral Auxiliary Approaches

An alternative strategy for stereocontrol involves the use of a chiral auxiliary. In this approach, a chiral molecule is covalently attached to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.

This method has been successfully applied to the synthesis of enantiopure 1,4-benzoxazine derivatives. For example, α-bromoacid derivatives attached to a chiral auxiliary can serve as versatile building blocks for creating chiral heterocycles. researchgate.net Another approach involves the resolution of a racemic carboxylic acid precursor, such as 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, using a chiral amine like (R)- or (S)-1-phenylethylamine. lookchem.com While effective for the parent compound, this resolution method proved less successful for derivatives with substituents on the aromatic ring, underscoring the need for more general stereoselective syntheses. lookchem.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of heterocyclic compounds, including this compound and its derivatives, is a pivotal area of contemporary chemical research. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and promoting energy efficiency. For benzoxazine synthesis, this involves a shift from traditional methods that often rely on volatile organic solvents and harsh conditions to more sustainable and efficient strategies.

Solvent-Free and Aqueous Medium Synthesis Methodologies

A primary focus of green synthetic chemistry is the reduction or elimination of hazardous solvents. Traditional methods for synthesizing benzoxazine cores often involve prolonged reaction times in solvents like dioxane or toluene. Innovations have led to the development of solvent-free and aqueous-based alternatives that significantly improve the environmental profile of these syntheses.

Solvent-Free Synthesis: Solventless, or solid-state, reactions offer substantial green advantages by eliminating the need for a reaction medium. This not only prevents pollution but also simplifies product purification and can lead to dramatically shorter reaction times.

Mechanochemical Synthesis: The use of mechanochemical methods, such as ball-milling, has emerged as a highly efficient and scalable process for producing benzoxazine monomers. rsc.org This technique involves the grinding of solid reactants, where the mechanical energy input drives the chemical reaction. It circumvents the need for solvents and often results in higher yields in significantly less time compared to conventional solution-phase synthesis. rsc.org

Thermal Solventless Synthesis: Another approach involves heating a homogeneous mixture of a phenolic compound, an aldehyde, and a primary amine without any solvent. google.com The reactants themselves form the reaction medium. This method has been shown to reduce reaction times from several hours to mere minutes, demonstrating a dramatic increase in reaction kinetics without a significant difference in yield compared to solvent-based methods. google.com

Aqueous Medium Synthesis: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Its use in organic synthesis is a key goal of green chemistry.

Water as a Reaction Medium: Environmentally friendly procedures for the synthesis of bis-oxazine derivatives have been developed using water as a solvent. scispace.com These methods can involve conventional heating or microwave irradiation to promote the condensation-cyclization reaction. scispace.com Catalyst-free synthesis of benzoxazines and related heterocycles in water has been established as a fast and efficient protocol that works with readily available starting materials under mild conditions. rsc.org

Biocatalytic Synthesis in Aqueous Media: Biocatalysis represents a frontier in green synthesis. The enantioselective synthesis of 3,4-dihydro-2H-1,4-benzoxazines has been achieved through the biocatalytic reduction of 2H-1,4-benzoxazines using imine reductases (IREDs). acs.org This process occurs under mild conditions in aqueous media, utilizing a catalytic amount of a cofactor and a simple sugar like glucose for cofactor recycling, showcasing a highly efficient and green pathway to chiral amines. acs.org

Table 1: Comparison of Synthetic Methodologies for Benzoxazine Derivatives

MethodTypical SolventConditionsReaction TimeKey Advantages
Traditional Solution-Phase Dioxane, Toluene, DMFReflux, High TemperatureSeveral HoursWell-established
Thermal Solvent-Free None110-135°C~10-20 minutesRapid reaction, No solvent waste
Mechanochemical (Ball-Milling) NoneAmbient TemperatureMinutes to HoursHigh efficiency, Scalability, Solvent-free
Aqueous Synthesis WaterReflux or MicrowaveVariesEnvironmentally benign, Safe
Aqueous Biocatalysis WaterMild (e.g., 30°C)HoursHigh enantioselectivity, Sustainable catalyst

Atom Economy and Reaction Efficiency Optimization

Atom Economy: Strategies that improve atom economy include cascade reactions and one-pot syntheses, which reduce the number of separate purification steps and minimize waste.

One-Pot Synthesis: A facile and efficient copper(I)-catalyzed one-pot synthesis of 2H-1,4-benzoxazin-3(4H)-one derivatives has been developed. researchgate.netijsr.net This process involves the condensation of 2-(o-haloaryloxy)acyl chlorides with primary amines, followed by an intramolecular C-N bond coupling in a single vessel, leading to good or excellent yields and reducing waste from intermediate workups. researchgate.netijsr.net

Tandem Reactions: The development of tandem processes, such as sequential azide-isocyanide coupling and intramolecular cyclization, allows for the construction of complex benzoxazinone structures with high atom economy. mdpi.com

Reaction Efficiency: Optimizing reaction conditions is crucial for enhancing efficiency, increasing yields, and reducing energy consumption.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate ring-closing steps in benzoxazine synthesis, achieving high conversion rates in minutes rather than hours and minimizing energy use. smolecule.com

Catalyst Optimization: The choice of catalyst and ligand system is critical. For copper-catalyzed C-N coupling reactions, optimizing the ligand, base, and solvent can increase the isolated yield to as high as 96%. ijsr.net In other systems, using borohydride-based catalysts has been shown to lower the ring-opening polymerization temperature of benzoxazines by approximately 80°C, preventing side reactions and reducing energy requirements. bohrium.com

Table 2: Impact of Optimized Conditions on Benzoxazine Synthesis

Reaction TypeCatalyst/ConditionStarting MaterialsYield (%)Benefit
Ullmann Coupling CuI / 1,10-phenanthroline6-iodo-3-oxo-benzoxazine, furan-2-carboxamide85%High regioselectivity and yield smolecule.com
One-Pot Cascade CuI / 1,10-phenanthrolineo-Iodophenol, 2-bromoacetamide95%Excellent yield, Procedural simplicity ijsr.net
Microwave-Assisted Cyclization Noneo-aminophenol derivative, furan-2-carbonyl chloride80%Reduced reaction time (15 mins), Energy efficiency smolecule.com
Smiles Rearrangement Cs₂CO₃N-benzyl-2-chloroacetamide derivative68% (cyclization step)Robust pathway for core formation

Sustainable Catalysis and Renewable Feedstock Utilization

The long-term sustainability of chemical manufacturing relies on the use of catalysts that are efficient and benign, as well as on shifting from petrochemical feedstocks to renewable, bio-based resources.

Sustainable Catalysis: This involves the use of non-toxic, recyclable catalysts, preferably from abundant materials, and biocatalysts that operate under mild conditions.

Biocatalysis: As mentioned, enzymes like imine reductases provide a highly selective and sustainable route to chiral benzoxazine derivatives in aqueous media. acs.org This approach avoids the use of heavy metal catalysts and harsh reagents.

Organocatalysis and Earth-Abundant Metals: Research is ongoing into replacing precious metal catalysts (e.g., Palladium) with more abundant and less toxic alternatives like copper and iron for cyclization and coupling reactions. researchgate.netijsr.net

Renewable Feedstock Utilization: A significant advancement in green chemistry is the synthesis of benzoxazines from bio-based molecules derived from natural resources. This reduces dependence on petroleum and promotes a circular economy.

Plant-Derived Phenols and Amines: A wide array of benzoxazine monomers have been synthesized using renewable starting materials. Examples include:

Vanillin and Guaiacol: These lignin-derived compounds have been used to create fully renewable triphenols, which then react with bio-based amines to form benzoxazine monomers. rsc.org

Furfurylamine (B118560): Derived from agricultural waste (e.g., corncobs), furfurylamine is a common renewable amine used in benzoxazine synthesis. rsc.orgrsc.org

Eugenol (B1671780): Extracted from clove oil, eugenol serves as a renewable phenolic starting material for benzoxazine monomers. researchgate.net

Naringenin and Quercetin: These flavonoids, found in citrus fruits and other plants, have been used to develop fully bio-based benzoxazine monomers, some of which exhibit latent catalytic activity, lowering their polymerization temperature. rsc.orgresearchgate.net

Sesamol: This natural compound found in sesame seeds has been reacted with furfurylamine to produce novel benzoxazine monomers using green solvents like ethanol (B145695) and ethyl acetate (B1210297). sci-hub.se

This strategic use of renewable resources not only makes the final products more sustainable but can also introduce beneficial properties, such as lower polymerization temperatures or enhanced thermal stability. rsc.org

Table 3: Examples of Renewable Feedstocks in Benzoxazine Synthesis

Renewable FeedstockSourceType of CompoundResulting Benzoxazine Feature
Vanillin LigninPhenolForms part of a 100% bio-based monomer rsc.org
Furfurylamine Agricultural WasteAmineCommon bio-based amine component rsc.orgrsc.orgbohrium.com
Eugenol Clove OilPhenolUsed to create bio-based composites researchgate.net
Quercetin Plants (e.g., Onions, Kale)Phenol (Flavonoid)Forms novel bio-based monomer researchgate.net
Naringenin Citrus FruitsPhenol (Flavonoid)Creates resin with latent catalytic activity rsc.org
Sesamol Sesame SeedsPhenolUsed in syntheses fulfilling multiple green principles sci-hub.se

Advanced Structural Elucidation and Conformational Analysis of 2h 1,4 Benzoxazin 6 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing unparalleled insight into the chemical environment of individual atoms.

2D NMR Techniques for Connectivity and Proximity Assessment (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are instrumental in establishing the intricate network of atomic connections within 2H-1,4-Benzoxazin-6-amine.

Correlation Spectroscopy (COSY): This technique reveals proton-proton (¹H-¹H) coupling relationships, typically through two or three bonds. For this compound, COSY spectra would display correlations between adjacent protons on the aromatic ring, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals corresponding to each protonated carbon in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This technique is vital for piecing together the molecular skeleton by connecting non-protonated carbons (like C-4a, C-6, and C-8a) to nearby protons. For instance, the protons on the methylene (B1212753) group (C-2) would show correlations to the quaternary carbon C-8a.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, irrespective of their bonding. This is particularly useful for determining the stereochemistry and conformation of the molecule. In the case of the flexible oxazine (B8389632) ring, NOESY can provide insights into the spatial arrangement of the methylene protons relative to the aromatic ring protons.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the parent compound, this compound, based on analyses of similar benzoxazine (B1645224) structures.

Atom No.¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
2~4.3~65C-3, C-8a
3~3.4~45C-2, C-4a
4a-~130H-5, H-3
5~6.6~115C-4a, C-7, C-6
6-~140H-5, H-7
7~6.5~110C-5, C-8a, C-6
8~6.7~120C-4a, C-7
8a-~145H-8, H-2
NH₂~3.5-C-5, C-7, C-6
NH~5.8-C-3, C-4a, C-8a

Dynamic NMR for Conformational Exchange Studies

The non-planar nature of the 1,4-oxazine ring in this compound allows for conformational flexibility. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these conformational exchange processes, such as ring inversion. nih.gov By analyzing the changes in NMR spectra at different temperatures, it is possible to determine the energy barriers associated with these conformational changes. At low temperatures, the exchange may be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature increases, these signals broaden and eventually coalesce into a single averaged signal. From the coalescence temperature and the frequency difference between the signals, the free energy of activation (ΔG‡) for the conformational process can be calculated, providing quantitative data on the molecule's flexibility. nih.gov

Computational NMR Chemical Shift Prediction and Experimental Validation

Computational chemistry offers a powerful complement to experimental NMR. mdpi.com Using methods like Density Functional Theory (DFT), it is possible to predict the ¹H and ¹³C chemical shifts of this compound. nih.gov This process involves first calculating the optimized molecular geometry and then computing the NMR shielding tensors. These theoretical values can then be compared with the experimental data. A strong correlation between the predicted and observed chemical shifts provides a high degree of confidence in the structural assignment. nih.gov Furthermore, computational methods can help to resolve ambiguities in spectral assignments and provide insights into how different conformations might influence the NMR parameters. mdpi.com

Mass Spectrometric Fragmentation Pathways and Mechanistic Interpretations

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Accurate Elemental Composition

High-resolution mass spectrometry (HRMS), often performed using techniques like Time-of-Flight (TOF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provides highly accurate mass measurements. nih.gov For this compound (C₈H₁₀N₂O), HRMS can determine the mass of the molecular ion with sufficient precision to confirm its elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

FormulaCalculated Exact MassObserved Mass (Hypothetical)
C₈H₁₀N₂O150.07931150.0793

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific ion (typically the molecular ion) is selected, fragmented, and the resulting fragment ions are analyzed. unito.itnih.gov The fragmentation of this compound in the gas phase would likely proceed through several characteristic pathways, providing valuable structural information. researchgate.net

A plausible fragmentation pathway could involve the cleavage of the oxazine ring. The initial protonated molecule [M+H]⁺ could undergo a retro-Diels-Alder (RDA) type reaction, a common fragmentation pathway for such heterocyclic systems, leading to the loss of a neutral fragment and the formation of a stable charged species. Another likely fragmentation involves the cleavage of the C-O or C-N bonds within the oxazine ring. The presence of the amine group on the aromatic ring will also influence the fragmentation, potentially leading to characteristic losses of ammonia (B1221849) or related species.

The table below outlines some plausible fragment ions that could be observed in the MS/MS spectrum of this compound.

m/z (mass-to-charge ratio)Plausible Fragment Structure/Loss
151[M+H]⁺
134Loss of NH₃
122Loss of CH₂=NH
106Cleavage of the oxazine ring

By carefully analyzing the masses and relative abundances of these fragment ions, a detailed picture of the molecule's structure can be constructed and confirmed.

Ion Mobility Spectrometry-Mass Spectrometry for Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful analytical technique for the detailed characterization of complex chemical systems, including the reaction media for benzoxazine synthesis. acs.orgnih.gov This method provides an additional dimension of separation based on the size, shape, and charge of an ion, complementing the mass-to-charge ratio separation of mass spectrometry. researchgate.netnih.gov This capability is particularly valuable for differentiating between isomeric species, which are common in the synthesis of multifunctional benzoxazines and can significantly influence the properties of the resulting polymers. nih.gov

In the context of benzoxazine derivatives, IMS-MS can distinguish between structural isomers that are indistinguishable by mass spectrometry alone. wsu.edu Ions are separated based on their differential mobility as they traverse a drift tube filled with a buffer gas under the influence of an electric field. nih.gov Different isomers will have distinct collision cross-sections or mobility parameters due to their unique three-dimensional structures, causing them to have different drift times. acs.org

For instance, studies on the formation of bisbenzoxazines from bisphenol A, aniline, and formaldehyde (B43269) have utilized Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), a type of IMS, to separate isomeric intermediates. acs.orgnih.gov In one study, FAIMS successfully distinguished between ortho- and meta-substituted phenylamino (B1219803) intermediates formed during the reaction. acs.orgnih.gov The different isomers exhibited distinct compensation voltages in the FAIMS spectrum, allowing for their identification and characterization. acs.orgnih.gov This demonstrates the capability of IMS-MS to provide crucial insights into reaction pathways and the isomeric purity of benzoxazine monomers. acs.org

Interactive Table: Isomer Differentiation of Benzoxazine Intermediates by FAIMS-MS

This table illustrates the differentiation of isomeric intermediates in a model benzoxazine synthesis using FAIMS. The Compensation Voltage (CV) is the parameter used to separate the ions based on their mobility.

m/zIntermediate AssignmentIsomerCompensation Voltage (CV)Relative Abundance
334Phenylamino-Bisphenol A (PA-BPA)ortho-substituted-9.5 VMajor
334Phenylamino-Bisphenol A (PA-BPA)meta-substituted-12.8 VMinor

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides invaluable information about the functional groups and conformational structure of this compound and its derivatives. esisresearch.org These methods probe the vibrational modes of molecules, which are sensitive to the chemical environment, bonding, and spatial arrangement of atoms. acs.org

The FT-IR spectrum of a benzoxazine derivative is characterized by several key absorption bands that confirm the formation and structure of the heterocyclic ring. The asymmetric and symmetric stretching modes of the C-O-C ether linkage within the oxazine ring typically appear around 1233 cm⁻¹ and 1029 cm⁻¹, respectively. researchgate.net Another significant peak, often observed in the 960–900 cm⁻¹ region, is associated with the benzoxazine ring structure. acs.orgresearchgate.net Historically, this band was attributed to the C-H out-of-plane bending of the attached benzene (B151609) ring, but recent studies suggest it is a mixed vibration involving the O-C₂ stretching of the oxazine ring and phenolic ring vibrational modes. acs.org

For this compound specifically, the presence of the primary amine group (-NH₂) introduces characteristic bands. The N-H stretching vibrations are expected to appear in the region of 3300-3500 cm⁻¹. The N-H bending or scissoring vibration typically occurs around 1590-1650 cm⁻¹. ijstr.org Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aliphatic C-H stretching from the -CH₂- group in the oxazine ring appears in the 2850-2960 cm⁻¹ range. researchgate.net

A deeper analysis of the vibrational modes provides a more complete picture of the molecular structure. In benzoxazine systems, the C-N stretching vibrations within the ring are also important and can be identified in the fingerprint region. esisresearch.orgijstr.org The vibrations of the benzene ring, such as C-C stretching, appear in the 1400-1600 cm⁻¹ range. nih.gov

The amine group's vibrational modes are crucial for characterizing this compound. The symmetric and asymmetric N-H stretching modes give rise to two distinct bands in the high-frequency region. The position and shape of these bands can be influenced by hydrogen bonding. The N-H wagging and twisting modes occur at lower frequencies and can also provide conformational information. Isotopic substitution studies, such as replacing ¹⁴N with ¹⁵N, have been used to confirm the influence of the nitrogen atom on specific band positions, aiding in the precise assignment of vibrational modes. acs.org

Interactive Table: Characteristic Vibrational Frequencies for Benzoxazine Derivatives

This table summarizes key FT-IR absorption bands used to characterize the structure of benzoxazine compounds.

Wavenumber (cm⁻¹)AssignmentFunctional Group/ComponentReference
3300-3500N-H stretchingPrimary Amine (-NH₂)
~3000-3100Aromatic C-H stretchingBenzene Ring researchgate.net
2850-2960Aliphatic C-H stretchingOxazine Ring (-CH₂-) researchgate.net
1590-1650N-H bendingPrimary Amine (-NH₂) ijstr.org
1400-1600C-C stretchingBenzene Ring nih.gov
~1233Asymmetric C-O-C stretchingOxazine Ring researchgate.net
~1029Symmetric C-O-C stretchingOxazine Ring researchgate.net
900-960Mixed O-C₂ stretching & Ring modeBenzoxazine Ring Structure acs.orgresearchgate.net

X-ray Crystallographic Studies of this compound and its Co-crystals/Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. researchgate.netnstda.or.th

The solid-state architecture of this compound would be significantly influenced by a network of intermolecular interactions. The primary amine group is a strong hydrogen bond donor, while the oxygen and nitrogen atoms in the oxazine ring can act as hydrogen bond acceptors. Therefore, strong N-H···O and N-H···N hydrogen bonds are expected to be dominant interactions, linking molecules into chains or more complex three-dimensional networks. nih.gov

Interactive Table: Potential Intermolecular Interactions in Solid-State this compound

This table outlines the types of noncovalent interactions expected to govern the crystal packing of this compound, based on studies of related structures.

Interaction TypeDonorAcceptorSignificance
Hydrogen Bonding-NH₂Ring Oxygen (O), Ring Nitrogen (N)Primary interaction defining the crystal lattice. nih.gov
π-π StackingBenzene RingBenzene RingContributes to packing efficiency and stability. researchgate.net
C-H···π InteractionsAromatic/Aliphatic C-HBenzene RingDirectional interactions that stabilize the structure. nstda.or.th
C-H···O InteractionsAromatic/Aliphatic C-HRing Oxygen (O)Weaker, but numerous, contributing to overall packing. nstda.or.th

Chiroptical Spectroscopy (CD, ORD) of Synthesized Enantiopure Derivatives of this compound

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemical environment of the chromophores within the molecule. For derivatives of this compound, the aromatic ring and any additional chromophoric substituents are the primary reporters of chirality.

Recent studies on enantiopure 3-substituted-3,4-dihydro-2H-1,4-benzoxazines have provided valuable CD spectral data. For instance, the asymmetric transfer hydrogenation of 3-substituted 2H-1,4-benzoxazines yields chiral 3,4-dihydro-2H-1,4-benzoxazines with high enantiomeric excess. The CD spectra of these compounds are instrumental in determining their absolute configurations.

A typical CD spectrum of a chiral benzoxazine derivative exhibits characteristic Cotton effects, which are positive or negative bands corresponding to specific electronic transitions of the chromophores. The sign and intensity of these Cotton effects are directly related to the spatial arrangement of the atoms and functional groups around the stereocenter.

Table 1: Representative Circular Dichroism Data for Enantiopure 3-Aryl-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine Derivatives

CompoundEnantiomerSolventWavelength (nm)Molar Ellipticity (θ) [deg·cm²·dmol⁻¹]
1 (R)-3-phenylMethanol254+15,200
285-8,500
1 (S)-3-phenylMethanol254-15,100
285+8,600
2 (R)-3-(4-chlorophenyl)Methanol258+18,300
290-10,200
2 (S)-3-(4-chlorophenyl)Methanol258-18,100
290+10,300

Note: The data presented in this table is illustrative and based on typical values reported for analogous chiral benzoxazine structures in the scientific literature. Actual experimental values may vary.

The data in Table 1 illustrates the mirror-image relationship between the CD spectra of enantiomeric pairs, a fundamental principle of chiroptical spectroscopy. The sign of the Cotton effects can often be correlated with the absolute configuration at the stereocenter using empirical rules, such as the Octant Rule for ketones, or by comparison with the spectra of compounds of known absolute configuration. Furthermore, computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are increasingly employed to predict CD spectra and aid in the assignment of absolute configurations.

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. An ORD spectrum provides complementary information to a CD spectrum and is particularly useful in regions where the compound does not absorb light.

The ORD curves of enantiopure this compound derivatives typically exhibit plain curves at wavelengths away from an absorption band, where the optical rotation gradually increases or decreases with decreasing wavelength. In the vicinity of a chromophore's absorption band, the ORD curve shows a characteristic S-shaped curve known as a Cotton effect. A positive Cotton effect is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite behavior.

Table 2: Specific Rotation Data for Selected Enantiopure 3-Substituted-3,4-dihydro-2H-1,4-benzoxazin-6-amine Derivatives

CompoundEnantiomerConcentration ( g/100 mL)SolventWavelength (nm)Specific Rotation [α]
3 (R)-3-methyl1.0Chloroform589 (D-line)+45.2
3 (S)-3-methyl1.0Chloroform589 (D-line)-44.9
4 (R)-3-ethyl0.8Methanol589 (D-line)+38.7
4 (S)-3-ethyl0.8Methanol589 (D-line)-38.5

Note: The data presented in this table is illustrative and based on typical values reported for analogous chiral benzoxazine structures in the scientific literature. Actual experimental values may vary.

The specific rotation at the sodium D-line (589 nm) is a standard parameter for characterizing chiral compounds. As shown in Table 2, enantiomers exhibit equal and opposite specific rotations under identical conditions. While the specific rotation at a single wavelength is useful for confirming enantiomeric purity, the full ORD curve provides more detailed structural information.

The combination of CD and ORD spectroscopy is a powerful tool for the conformational analysis of flexible molecules. By studying the chiroptical properties in different solvents or at various temperatures, researchers can gain insights into the conformational equilibria and the preferred spatial arrangements of the benzoxazine ring and its substituents.

Reaction Mechanisms and Reactivity Profiling of 2h 1,4 Benzoxazin 6 Amine

Electronic Structure and Aromaticity Considerations of the Benzoxazine (B1645224) System

The electronic characteristics of the 2H-1,4-benzoxazin-6-amine molecule are fundamental to its reactivity. The fusion of a benzene (B151609) ring with an oxazine (B8389632) ring, along with the presence of an amino substituent, creates a unique electronic landscape.

Electron Density Distribution and Reactivity Hotspots

The electron density distribution in this compound is heavily influenced by the opposing electronic effects of the heteroatoms in the oxazine ring and the exocyclic amine group. The oxygen and nitrogen atoms of the oxazine ring are electron-withdrawing through inductive effects, while the exocyclic amino group at the C-6 position is a potent electron-donating group through resonance.

This electron-donating nature of the amino group significantly increases the electron density of the benzene ring, particularly at the positions ortho and para to it. Consequently, the C-5 and C-7 positions are expected to be the primary "reactivity hotspots" for electrophilic aromatic substitution. Computational studies on similar aromatic amines confirm that the amino group's activating effect is dominant in directing electrophiles.

Table 1: Predicted Reactivity Hotspots for Electrophilic Attack on this compound

Position on the Benzoxazine RingPredicted Electron DensitySusceptibility to Electrophilic AttackReasoning
C-5HighHighOrtho to the strongly activating amino group.
C-7HighHighOrtho to the strongly activating amino group and para to the ring nitrogen.
C-8ModerateModeratePara to the ring oxygen.

Reactivity of the Exocyclic Amine Functionality at C-6

The exocyclic amine at the C-6 position is a key determinant of the molecule's reactivity, primarily due to the nucleophilic nature of the nitrogen atom.

Nucleophilic Properties and Reaction Pathways

The lone pair of electrons on the nitrogen atom of the amino group makes it a strong nucleophile. This characteristic allows this compound to participate in a variety of reactions typical for aromatic amines. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.

Electrophilic Activation and Derivatization

The amino group can be chemically modified to alter its electronic properties and reactivity. For instance, acylation of the amino group converts it into a less activating and more sterically hindered amide group. This can be useful for controlling the regioselectivity of subsequent electrophilic aromatic substitution reactions.

Furthermore, the conversion of the amino group into a diazonium salt represents a form of electrophilic activation. The resulting diazonium group is an excellent leaving group and can be substituted by a variety of nucleophiles in Sandmeyer-type reactions.

Reactivity at the Benzoxazine Ring System

The reactivity of the benzoxazine ring system is largely governed by the principles of electrophilic aromatic substitution, with the existing substituents dictating the position of attack. The activating, ortho-, para-directing amino group at C-6 makes the benzene ring highly susceptible to electrophilic attack.

Reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation are expected to proceed readily, primarily at the C-5 and C-7 positions. The heterocyclic part of the molecule is generally less reactive towards electrophiles due to the electron-withdrawing nature of the oxygen and nitrogen atoms within the ring. However, under forcing conditions, reactions involving the heterocyclic ring, such as ring-opening, may occur, although this is less common for the stable aromatic benzoxazine core.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful electron-donating groups: the amino group (-NH₂) at the C-6 position and the endocyclic ether oxygen (-O-) of the oxazine ring. Both of these groups are ortho-, para-directing, meaning they direct incoming electrophiles to specific positions on the aromatic ring.

The amino group at C-6 strongly activates the C-5 and C-7 positions through resonance effects. Similarly, the ether oxygen atom directs electrophilic attack to its ortho (C-5) and para (C-8) positions. The synergistic effect of these two groups leads to a high electron density at the C-5 and C-7 positions, making them the most probable sites for electrophilic attack. The C-8 position is also activated, but to a lesser extent compared to C-5 and C-7 due to the stronger directing effect of the amino group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. nih.gov Due to the high activation of the ring, these reactions are expected to proceed under mild conditions. In some cases, the high reactivity might lead to polysubstitution. For instance, in the bromination of a related compound, (2H)-1,4-benzoxazin-3(4H)-one, substitution occurs at the C-6 and C-7 positions. researchgate.net While this analog possesses a deactivating carbonyl group, it suggests the susceptibility of these positions to electrophilic attack.

Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionActivating/Deactivating InfluencePredicted Outcome
C-5Strongly activated (ortho to -NH₂ and -O-)Major product
C-7Strongly activated (ortho to -NH₂)Major product
C-8Activated (para to -O-)Minor product

Nucleophilic Aromatic Substitution Potential

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be substituted with at least one strong electron-withdrawing group (such as a nitro group) and a good leaving group (commonly a halide). researchgate.net The electron-withdrawing group is necessary to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. researchgate.net

The structure of this compound, with its electron-donating amino and ether groups, renders the aromatic ring electron-rich. Consequently, the parent compound is not a suitable substrate for nucleophilic aromatic substitution. The high electron density of the ring would repel incoming nucleophiles, making the formation of a Meisenheimer complex energetically unfavorable.

For this compound to undergo SNAr, it would need to be chemically modified to include the necessary features. For example, if the molecule were to be nitrated and halogenated at appropriate positions, the resulting derivative could potentially undergo nucleophilic aromatic substitution. However, no such reactions have been reported in the available literature for this specific compound.

Acid-Base Equilibria and Protonation States Influence on Reactivity and Structure

The this compound molecule possesses multiple sites that can participate in acid-base equilibria, primarily the exocyclic amino group and the nitrogen and oxygen atoms within the oxazine ring. The basicity of these sites, and thus the predominant protonation state at a given pH, significantly influences the compound's reactivity and structure.

The exocyclic amino group (-NH₂) is expected to be the most basic site and will be readily protonated under acidic conditions to form an ammonium (B1175870) salt (-NH₃⁺). The protonation of this group has a profound effect on the reactivity of the aromatic ring. The resulting ammonium group is a strong electron-withdrawing and deactivating group, which will significantly decrease the rate of electrophilic aromatic substitution and direct incoming electrophiles to the meta position (relative to the C-6 position).

The endocyclic nitrogen atom is part of an amide-like linkage (in the case of the related benzoxazinone) or an enamine-like system, and its basicity is considerably lower than that of the exocyclic amine. The lone pair of electrons on the endocyclic oxygen atom can also be protonated under strongly acidic conditions, which could potentially lead to ring-opening reactions.

The specific pKa values for this compound are not available in the reviewed literature. However, the influence of pH on its reactivity can be predicted based on the known behavior of similar functional groups.

Predicted Protonation States of this compound and Their Effect on Reactivity

pH RangePredominant SpeciesEffect on Aromatic RingReactivity towards EAS
Basic to NeutralThis compoundActivatedHigh
Mildly Acidic6-Ammonio-2H-1,4-benzoxazineDeactivatedLow
Strongly AcidicDiprotonated speciesStrongly deactivatedVery Low

This table is a qualitative prediction based on general principles of acid-base chemistry. Experimentally determined pKa values are required for a quantitative description.

Investigation of Reaction Intermediates and Transition States in Transformations of this compound

Detailed experimental or computational studies on the reaction intermediates and transition states specifically for transformations of this compound are scarce in the scientific literature. However, the general mechanisms of its expected reactions allow for the postulation of key intermediates.

In electrophilic aromatic substitution, the key intermediate is the arenium ion, or sigma complex. For this compound, electrophilic attack at the C-5 or C-7 positions would lead to the formation of a resonance-stabilized arenium ion. The positive charge in this intermediate would be delocalized over the aromatic ring and the electron-donating amino and ether groups, which accounts for the high reactivity of the substrate. Computational chemistry methods, such as Density Functional Theory (DFT), could be employed to model the structures and energies of these intermediates and the corresponding transition states, thus providing insight into the regioselectivity of the reactions. researchgate.net

For potential reactions involving the oxazine ring, such as ring-opening, different intermediates would be involved. For instance, acid-catalyzed ring-opening could proceed through a protonated oxazine intermediate, leading to a carbocation that could be trapped by a nucleophile. Computational studies on the ring-opening polymerization of related benzoxazines have identified various intermediates and transition states, providing a framework for understanding the potential reactivity of the oxazine ring in this compound. researchgate.net

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

Kinetic studies on the polymerization of related benzoxazine monomers have shown that the nature of the substituents on the aromatic ring can influence the rate of polymerization. researchgate.net Electron-donating groups can affect the reaction kinetics, although the effect is not always straightforward. Thermodynamic data for a reaction involving a derivative of 2H-1,4-benzoxazinone has been reported, indicating the feasibility of studying the energetic aspects of reactions in this class of compounds. nist.gov

To obtain precise kinetic and thermodynamic parameters for reactions of this compound, experimental studies using techniques such as spectroscopy to monitor reaction rates and calorimetry to measure enthalpy changes would be necessary.

Computational Chemistry and Theoretical Studies on 2h 1,4 Benzoxazin 6 Amine

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Orbitals

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) for Ground State Properties (e.g., Frontier Orbitals, Electrostatic Potential)

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. For a hypothetical study of 2H-1,4-Benzoxazin-6-amine, DFT calculations would be employed to determine its ground state properties. Key parameters that would be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the molecule's surface. It would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound, providing valuable information about its potential intermolecular interactions.

While specific DFT data for this compound is not available, studies on related benzoxazine (B1645224) derivatives have utilized methods like B3LYP with various basis sets to analyze their electronic properties.

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate electronic structure information. For this compound, these calculations would offer a more precise understanding of its electronic energies and wavefunctions. Due to their computational cost, these methods are often used to benchmark results from less computationally intensive methods like DFT.

Conformational Space Exploration and Energy Landscape Mapping

The three-dimensional structure of a molecule is critical to its function and properties. Conformational analysis helps to identify the most stable arrangements of atoms in a molecule.

Global and Local Energy Minima Search

A systematic search for the global and local energy minima of this compound would be necessary to understand its conformational preferences. This would involve rotating the flexible bonds within the molecule and calculating the energy of each conformation. The resulting potential energy surface would reveal the most stable conformers and the energy barriers between them.

Molecular Dynamics Simulations for Conformational Sampling in Solvents

Molecular Dynamics (MD) simulations could be used to study the dynamic behavior of this compound in different solvent environments. By simulating the motion of the molecule over time, MD can provide insights into its conformational flexibility and how it interacts with solvent molecules. This information is particularly relevant for understanding its behavior in solution. While MD simulations have been extensively used for polybenzoxazines, data for the monomeric this compound is not documented.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can be used to predict the spectroscopic properties of a molecule, which can aid in its experimental characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) for this compound would be valuable for interpreting experimental NMR spectra and confirming its structure.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound could be calculated to predict its IR spectrum. This would help in identifying the characteristic vibrational modes of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum. Such calculations would predict the absorption maxima (λmax) of this compound.

In the absence of specific published data for this compound, the following table presents a hypothetical structure for the kind of data that would be generated from such computational studies.

Computational MethodPropertyPredicted Value
DFT (e.g., B3LYP/6-31G*)HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available
TD-DFTUV-Vis λmaxData not available
DFT (e.g., GIAO)¹H NMR Chemical ShiftsData not available
¹³C NMR Chemical ShiftsData not available
DFTIR Vibrational FrequenciesData not available

Table 1: Hypothetical Computational Data for this compound This table is for illustrative purposes only, as specific computational data for this compound is not available in the public domain.

Reaction Pathway Modeling and Activation Energy Calculations for Transformations

Currently, there are no published studies that specifically model the reaction pathways or calculate the activation energies for chemical transformations involving this compound. Such studies would typically employ quantum mechanical methods, like Density Functional Theory (DFT), to elucidate reaction mechanisms, identify transition states, and determine the energy barriers for reactions such as electrophilic substitution on the aromatic ring, N-alkylation, or oxidation of the amine group. While computational studies on the ring-opening polymerization of other benzoxazine derivatives exist, this research does not extend to the specific reactivity of the 6-amino substituted variant.

Solvent Effects Modeling on the Structure and Reactivity of this compound

The influence of solvents on the molecular structure, stability, and reactivity of this compound has not been investigated in the available literature. Theoretical modeling in this area would typically involve the use of implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent simulations (such as Quantum Mechanics/Molecular Mechanics, QM/MM). These models could predict changes in conformational preferences, electronic properties (e.g., dipole moment), and the energetics of reaction pathways in different solvent environments. However, no such specific data or computational models have been reported for this compound.

Quantitative Structure-Property Relationship (QSPR) Studies on Derivatives of this compound

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are valuable tools for predicting the properties and biological activities of chemical compounds based on their molecular descriptors. While several QSAR/QSPR studies have been conducted on various classes of benzoxazine and benzoxazinone (B8607429) derivatives to predict properties like electrooxidation potentials or antimicrobial activity, none of these studies have specifically included or focused on derivatives of this compound. Therefore, no predictive models or data tables correlating the structural features of its derivatives with specific physical, chemical, or biological properties are available.

Applications and Interdisciplinary Research Leveraging 2h 1,4 Benzoxazin 6 Amine

Role in Chemical Biology as Molecular Probes and Research Tools

The inherent functionalities of 2H-1,4-Benzoxazin-6-amine make it a valuable scaffold for the design and synthesis of sophisticated tools for chemical biology research. Its primary aromatic amine group serves as a key handle for derivatization, enabling its incorporation into larger biomolecular structures and fluorescent probes.

Bio-conjugation Strategies for Labeling and Tagging Biomolecules

The primary amine group of this compound is readily amenable to a variety of bioconjugation reactions, allowing for the covalent attachment of this moiety to biomolecules such as proteins and peptides. This process is crucial for introducing specific functionalities, such as fluorescent tags or reactive handles, to biological targets. Common strategies would involve the reaction of the amine with activated esters, isothiocyanates, or sulfonyl chlorides present on the biomolecule or a linker. While specific studies detailing the bioconjugation of this compound are not extensively documented in publicly available research, the principles of amine-reactive chemistry are well-established and directly applicable.

The ability to tag biomolecules with the benzoxazine (B1645224) scaffold opens avenues for studying their localization, trafficking, and interactions within complex biological systems. The benzoxazine core itself may impart unique properties to the conjugate, potentially influencing its stability or providing a basis for further chemical modifications.

Design of Fluorescent Probes Incorporating the Benzoxazine Scaffold for Imaging Applications

The benzoxazine ring system is a known fluorophore, and its derivatives are being explored for the development of novel fluorescent probes for biological imaging. The amino group at the 6-position of this compound can significantly influence the photophysical properties of the molecule, such as its absorption and emission wavelengths, quantum yield, and sensitivity to the local environment.

Researchers can strategically modify the amino group or other positions on the benzoxazine ring to create probes that respond to specific biological analytes or changes in the cellular environment, such as pH, ion concentration, or enzyme activity. For instance, the amine can be part of a donor-pi-acceptor system, leading to environmentally sensitive fluorescence. While specific fluorescent probes derived directly from this compound are still an emerging area of research, the foundational chemistry suggests a high potential for creating novel imaging agents with tailored properties.

Mechanistic Studies of Enzyme-Substrate Interactions using this compound Derivatives

Derivatives of this compound can be synthesized to act as inhibitors or substrates for specific enzymes, thereby serving as valuable tools for studying enzyme mechanisms and kinetics. The benzoxazine core can mimic the structure of natural substrates or transition states, allowing it to bind to the active site of an enzyme.

By systematically modifying the structure of the benzoxazine derivative, researchers can probe the specific interactions between the inhibitor and the enzyme, providing insights into the enzyme's mechanism of action. For example, studies on other benzoxazine derivatives have shown their potential as inhibitors for enzymes like MenB, which is involved in the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. nih.gov Kinetic studies with such inhibitors can reveal whether they are competitive, non-competitive, or uncompetitive, shedding light on their binding mode and the enzyme's catalytic cycle. nih.gov

Precursor in the Development of Advanced Organic Materials

Beyond its applications in chemical biology, this compound serves as a valuable precursor in the synthesis of advanced organic materials, including high-performance polymers and functional dyes.

Polymer and Resin Chemistry Applications (e.g., Polybenzoxazines, Curing Agents)

Polybenzoxazines are a class of thermosetting polymers known for their excellent thermal stability, mechanical properties, and low water absorption. The synthesis of benzoxazine monomers, the precursors to these polymers, typically involves the reaction of a phenol, a primary amine, and formaldehyde (B43269). This compound, with its primary amine functionality, can be utilized in the formation of benzoxazine monomers. For instance, it could react with a bisphenol, such as bisphenol A, and formaldehyde to create a difunctional benzoxazine monomer.

Upon thermal curing, these monomers undergo ring-opening polymerization to form a highly cross-linked polybenzoxazine network. The presence of the additional amine group in the original this compound structure can influence the cross-linking density and the final properties of the resulting polymer, potentially enhancing its thermal and mechanical performance.

Furthermore, the amine functionality of this compound makes it a potential candidate as a curing agent or hardener for epoxy resins. The primary amine can react with the epoxide groups of the resin, leading to the formation of a cross-linked network. The rigid benzoxazine core could impart improved thermal stability and mechanical strength to the cured epoxy system compared to traditional amine curing agents.

Monomer/PrecursorPotential Polymer/Resin SystemKey Features
This compoundPolybenzoxazineHigh thermal stability, good mechanical properties
This compoundEpoxy ResinCuring agent, potential for enhanced thermal properties

Dye and Pigment Synthesis for Material Science

Aromatic amines are fundamental building blocks in the synthesis of azo dyes, which constitute a large and commercially important class of colorants. The primary amine group of this compound can be diazotized using nitrous acid to form a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds, such as phenols or other amines, to produce a wide range of azo dyes with different colors.

The color and properties of the resulting dye are determined by the electronic nature of both the diazonium component (derived from this compound) and the coupling component. The benzoxazine moiety in the dye structure could potentially enhance the thermal stability and lightfastness of the colorant, making it suitable for applications in textiles, plastics, and coatings. While specific examples of dyes synthesized from this compound are not widely reported, the underlying chemical principles strongly support its utility in this area.

Liquid Crystal and Optoelectronic Material Development

The rigid bicyclic structure of the benzoxazine moiety is a key feature that has been explored in the development of advanced materials with unique optical and electronic properties. While research specifically detailing this compound in liquid crystal and optoelectronic applications is emerging, the broader class of benzoxazine derivatives has shown significant promise.

Novel liquid-crystalline (LC) benzoxazines have been synthesized that exhibit nematic and smectic phases. researchgate.net These materials, which are enantiotropic liquid crystals, demonstrate the potential of the benzoxazine scaffold to form the core of liquid crystalline molecules. researchgate.net The thermal ring-opening polymerization of these LC benzoxazines can lead to the formation of polybenzoxazine films that retain birefringence at room temperature, indicating a degree of ordered structure. researchgate.net

Furthermore, related benzoxazine structures, such as 1,3-benzoxazin-4-ones, have been utilized in the preparation of functional polymers for optoelectronic devices. nih.gov The inherent thermal stability and desirable electronic properties of the benzoxazine ring system make it an attractive candidate for these applications. The presence of the 6-amino group on the this compound skeleton offers a reactive handle for further molecular engineering, allowing for the introduction of various functional groups to tune the liquid crystalline and optoelectronic properties. For instance, the amine could be functionalized to introduce long alkyl chains or other mesogenic units to promote liquid crystallinity.

Table 1: Potential Modifications of this compound for Liquid Crystal and Optoelectronic Applications

Modification StrategyTarget Property EnhancementPotential Functional Groups
Introduction of Mesogenic UnitsPromotion of Liquid Crystalline PhasesBiphenyls, Phenyl Benzoates, Azobenzenes
Attachment of Electron-Donating/Withdrawing GroupsTuning of Optoelectronic PropertiesNitro, Cyano, Methoxy, Alkylamino
Polymerization via the Amine GroupFormation of High-Performance PolymersEpoxides, Acrylates, Isocyanates
Introduction of Chiral CentersInduction of Chiral Nematic or Smectic PhasesChiral Alcohols, Amines, or Carboxylic Acids

Applications in Catalysis and Ligand Design

The presence of both a heterocyclic system and a primary amine functionality makes this compound an interesting scaffold for the development of novel ligands and organocatalysts.

The amine group of this compound can be readily functionalized to create a variety of ligands for metal catalysis. For example, condensation with aldehydes or ketones can yield Schiff base ligands. These ligands, containing both nitrogen and oxygen donor atoms from the benzoxazine ring, can coordinate with a range of transition metals to form stable complexes. ajgreenchem.com

Porphyrin-functionalized benzoxazines have been synthesized and used to form metal complexes with nickel(II) and zinc(II). nih.gov These complexes have demonstrated catalytic activity, for instance, in thermal ring-opening polymerization. nih.gov This highlights the potential of incorporating the benzoxazine moiety into larger ligand frameworks for various catalytic applications. The specific substitution pattern of this compound could influence the electronic properties and steric environment of the resulting metal complexes, thereby tuning their catalytic activity and selectivity.

Table 2: Potential Ligand Types Derived from this compound and Their Catalytic Applications

Ligand TypeSynthesis from this compoundPotential Metal PartnersPotential Catalytic Applications
Schiff BaseCondensation with salicylaldehyde (B1680747) or other aldehydes/ketonesCu, Ni, Co, Zn, PdOxidation, Reduction, Cross-coupling reactions
Amide/Urea (B33335)Acylation or reaction with isocyanatesRh, Ru, IrAsymmetric hydrogenation, Transfer hydrogenation
Phosphine-AmineReaction with chlorophosphinesPd, Pt, AuCross-coupling reactions, Asymmetric catalysis
N-Heterocyclic Carbene (NHC) PrecursorsMulti-step synthesis involving the amine functionalityVarious transition metalsOlefin metathesis, C-H activation

The primary amine group in this compound presents an opportunity for its use in organocatalysis. Primary amines are known to act as catalysts in a variety of reactions, such as Michael additions, aldol (B89426) reactions, and Mannich reactions, through the formation of enamine or iminium ion intermediates.

While the direct use of this compound as an organocatalyst has not been extensively reported, related heterocyclic amines have shown catalytic activity. For instance, benzothiazoline (B1199338) has been used as an efficient reducing agent in the enantioselective transfer hydrogenation of ketimines, catalyzed by a chiral phosphoric acid. acs.org This suggests that the benzoxazine scaffold could similarly participate in catalytic cycles. The rigidity of the benzoxazine ring system could impart a specific stereochemical environment, which, if a chiral derivative were synthesized, could lead to enantioselective transformations.

Agrochemical and Fine Chemical Intermediates from this compound

One of the most significant applications of this compound and its derivatives is as intermediates in the synthesis of agrochemicals, particularly herbicides and herbicide safeners. nih.govgoogle.com

The 6-amino-2H-1,4-benzoxazin-3(4H)-one scaffold, a close derivative, is a key intermediate in the production of certain herbicides. google.com The amine group allows for the introduction of various substituents that modulate the biological activity of the final compound. For example, N-dichloroacetyl benzoxazines have been developed as herbicide safeners, which are compounds that protect crops from the phytotoxic effects of herbicides. nih.gov

Furthermore, the natural product class of benzoxazinones, which share the core benzoxazine structure, are known for their allelopathic properties and have been investigated as natural herbicides. mdpi.com This has inspired the synthesis of novel benzoxazinone (B8607429) analogues with potential bioherbicide activity. mdpi.com The availability of this compound as a starting material facilitates the synthesis of a diverse library of such compounds for screening and development.

Beyond agrochemicals, the versatile reactivity of the amine group and the benzoxazine core makes this compound a valuable intermediate in the synthesis of a variety of fine chemicals and pharmaceutical precursors.

Table 3: Examples of Agrochemicals and Fine Chemicals Derived from Benzoxazine Intermediates

Compound ClassIntermediateApplication
Herbicides6-amino-2H-1,4-benzoxazin-3(4H)-oneWeed control
Herbicide SafenersN-dichloroacetyl benzoxazinesCrop protection
BioherbicidesBenzoxazinone analoguesNatural weed management
Pharmaceutical ScaffoldsVarious substituted benzoxazinesDrug discovery

Advanced Analytical Methodologies for 2h 1,4 Benzoxazin 6 Amine Detection and Quantification

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic methods are paramount for separating 2H-1,4-Benzoxazin-6-amine from impurities, starting materials, and other components in a mixture. The choice of technique depends on the compound's properties and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile, polar compounds like this compound. A reverse-phase method is typically developed for its separation and quantification.

Method development would involve selecting a suitable stationary phase, such as a C18 column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, run in either an isocratic or gradient mode to achieve optimal separation. nih.govunodc.org Detection is commonly performed using a UV detector set at a wavelength where the benzoxazine (B1645224) chromophore exhibits strong absorbance. nih.gov

Validation of the developed HPLC method is critical to ensure its reliability and is performed according to established guidelines. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. nih.gov

Table 1: Illustrative HPLC Method Parameters and Validation Summary

ParameterCondition / Value
Chromatographic Conditions
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile : 0.05 M Ammonium (B1175870) Acetate (B1210297) Buffer (pH 7.5) (50:50 v/v) nih.gov
Flow Rate1.0 mL/min nih.gov
Detection Wavelength290 nm (Hypothetical λmax based on similar structures) researchgate.net
Injection Volume10 µL
Temperature25 °C mdpi.com
Validation Results
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%
LOD0.1 µg/mL
LOQ0.3 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its high polarity and low volatility, which can lead to poor peak shape and thermal degradation. researchgate.net To overcome this, a derivatization step is necessary to convert the polar amine group into a less polar, more volatile, and thermally stable derivative. oup.comnih.gov

Common derivatization strategies for primary amines include:

Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. youtube.com This process increases volatility and reduces polarity. researchgate.net

Acylation: Reaction with an acylating agent, like pentafluoropropionic anhydride (B1165640) (PFPA), to form a stable amide derivative. Fluorinated derivatives are particularly advantageous as they can be detected with high sensitivity by an electron-capture detector (ECD) or mass spectrometry. researchgate.net

Once derivatized, the sample is injected into the GC-MS system. The derivative is separated from other components on a capillary column (e.g., a 5% phenyl polysiloxane phase). The mass spectrometer serves as a highly specific detector, providing mass-to-charge ratio information that confirms the identity of the compound and allows for sensitive quantification, often in single-ion monitoring (SIM) mode. nih.gov

Table 2: Representative GC-MS Parameters for Analysis of a Derivatized Amine

ParameterCondition / Value
Derivatization
ReagentN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
ReactionHeat at 70°C for 30 minutes
GC Conditions
ColumnZB-5MS (30 m x 0.25 mm x 0.25 µm)
Carrier GasHelium at 1.0 mL/min researchgate.net
Injector Temperature250 °C
Oven Program80 °C (2 min hold), ramp at 15 °C/min to 280 °C (5 min hold) oup.com
MS Conditions
Ionization ModeElectron Ionization (EI), 70 eV
MS Transfer Line280 °C
Ion Source Temp230 °C
Acquisition ModeScan (for identification), SIM (for quantification)

Supercritical Fluid Chromatography (SFC) for Chiral and Polar Compound Separations

Supercritical Fluid Chromatography (SFC) is a powerful analytical technique that combines advantages of both gas and liquid chromatography. biomedres.us It uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. wikipedia.org SFC is particularly well-suited for the analysis and purification of polar compounds and for chiral separations. wikipedia.orglibretexts.org

For a polar molecule like this compound, SFC offers faster analysis and reduced organic solvent consumption compared to normal-phase HPLC, making it a "green" chromatography option. researchgate.net The mobile phase typically consists of supercritical CO2 mixed with a small percentage of a polar organic modifier, such as methanol, to increase elution strength. researchgate.net

SFC is a leading technique for chiral separations. If this compound were part of a racemic mixture or if chiral derivatives were synthesized, SFC coupled with a chiral stationary phase (CSP), such as one based on immobilized polysaccharides like cellulose (B213188) or amylose (B160209) derivatives, would be the method of choice for resolving the enantiomers. wikipedia.orgteledynelabs.com

Electrochemical Sensing and Voltammetric Techniques for Detection

Electrochemical methods offer a sensitive and often rapid approach for the detection of electroactive species. The aromatic amine functionality in this compound makes it a suitable candidate for analysis by voltammetric techniques. nih.govcluster-science.com These methods are based on measuring the current that results from the oxidation or reduction of the analyte at an electrode surface as a function of applied potential.

A common setup involves a three-electrode system (working, reference, and counter electrodes) in a supporting electrolyte. nih.gov A glassy carbon electrode (GCE), often chemically modified to enhance sensitivity and selectivity, can serve as the working electrode. cluster-science.com

Techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are frequently employed for quantitative analysis due to their high sensitivity and effective discrimination against background currents. neu.edu In a typical DPV experiment for an aromatic amine, a potential scan would be applied, and an oxidation peak would appear at a potential characteristic of the amine group. The height of this peak is proportional to the concentration of this compound in the sample, allowing for quantification with detection limits potentially reaching the micromolar (μM) level or lower. cluster-science.com

Table 3: Typical Parameters for Differential Pulse Voltammetry (DPV) Detection

ParameterValue
Working ElectrodeGlassy Carbon Electrode (GCE)
Reference ElectrodeAg/AgCl
Counter ElectrodePlatinum Wire
Supporting Electrolyte0.1 M Phosphate Buffer Solution (pH 7.0)
Potential Range0.0 V to +1.0 V vs. Ag/AgCl
Pulse Amplitude50 mV
Pulse Width50 ms
Scan Rate20 mV/s

Spectrophotometric and Fluorometric Quantification Methods

Spectroscopic methods provide rapid and straightforward means for quantifying compounds, often without the need for extensive separation.

UV-Visible Spectroscopy for Concentration Determination

UV-Visible spectroscopy is a fundamental technique for the quantification of compounds containing chromophores. The benzoxazine structure, containing an aromatic ring, absorbs light in the UV region of the electromagnetic spectrum. researchgate.netresearchgate.net According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

For quantification, a wavelength of maximum absorbance (λmax) is first determined by scanning a solution of this compound across the UV-Vis spectrum. Based on similar benzoxazole (B165842) and benzoxazine structures, the λmax is expected to be in the 290-360 nm range. researchgate.netscielo.br A calibration curve is then constructed by measuring the absorbance of several standard solutions of known concentrations at the determined λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Table 4: Example Calibration Data for UV-Visible Spectroscopic Analysis

Concentration (mg/L)Absorbance at λmax (AU)
50.152
100.301
150.455
200.603
250.751

While the native fluorescence of this compound may not be sufficient for highly sensitive detection, fluorometric quantification can be achieved through derivatization. This involves reacting the primary amine group with a fluorogenic reagent to yield a highly fluorescent product. researchgate.net Common reagents for this purpose include fluorescamine, o-phthalaldehyde (B127526) (OPA), and naphthalene-2,3-dicarboxaldehyde (NDA). nih.govnih.govthermofisher.com The intensity of the fluorescence emission, measured at a specific wavelength after excitation at another, is proportional to the concentration of the analyte. nih.gov This pre-column derivatization approach is often coupled with HPLC for enhanced selectivity and sensitivity. nih.govresearchgate.net

Fluorescence Spectroscopy for High-Sensitivity Detection

Fluorescence spectroscopy is a highly sensitive analytical technique that can be employed for the detection and quantification of fluorescent molecules. The intrinsic fluorescence of a compound is dependent on its chemical structure, and molecules with aromatic rings and electron-donating or -withdrawing groups often exhibit fluorescence. While specific fluorescence data for this compound is not extensively documented in publicly available literature, the analysis of related benzoxazine structures provides insight into the potential for this method.

For instance, studies on thymol-based benzoxazines have shown that these compounds can emit blue light, with maximum emission wavelengths ranging from 425 to 450 nm upon excitation between 275 and 315 nm. mdpi.com The fluorescence intensity of these related compounds can be influenced by the nature of the substituents on the benzoxazine core. mdpi.com This suggests that the amine group in this compound could contribute to or modulate the fluorescence properties of the benzoxazine scaffold.

The development of a fluorescence-based detection method for this compound would involve determining its optimal excitation and emission wavelengths, quantum yield, and fluorescence lifetime. These parameters are essential for establishing a quantitative assay. The high sensitivity of fluorescence spectroscopy could enable the detection of trace amounts of the compound, which is particularly advantageous for applications requiring low-level quantification.

Table 1: Photoluminescent Properties of Thymol-Based Benzoxazines

Compound Excitation Wavelength (nm) Emission Wavelength (nm) Emitted Light Color
T-m 275 - 315 425 - 450 Blue
T-e 275 - 315 425 - 450 Blue
T-p 275 - 315 425 - 450 Blue

Data based on studies of thymol-based benzoxazine derivatives, as specific data for this compound is not available. mdpi.com

Development of Robust Analytical Protocols for Complex Matrices (e.g., environmental samples, synthetic reaction mixtures)

The analysis of this compound in complex matrices such as environmental samples or synthetic reaction mixtures requires the development of robust and validated analytical protocols. These protocols are essential to ensure accurate and reliable quantification by minimizing matrix effects and interferences. A common approach involves the use of liquid chromatography coupled with a suitable detector.

A study on the development of a validated LC-MS method for a series of substituted benz-1,3-oxazine derivatives provides a framework for establishing such a protocol. researchgate.net The key steps in developing a robust analytical method include:

Sample Preparation: This is a critical step to extract the analyte of interest from the complex matrix and remove interfering substances. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized for this compound.

Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method needs to be developed to achieve good separation of the analyte from other components in the sample. This involves the selection of an appropriate column, mobile phase, and gradient elution program. For similar compounds, a C18 column with a mobile phase consisting of an ammonium acetate buffer and acetonitrile has proven effective. researchgate.net

Detection: The choice of detector depends on the required sensitivity and selectivity. A UV detector can be used for initial method development, but for higher selectivity and sensitivity, a mass spectrometer is preferred.

Method Validation: The developed method must be validated according to international guidelines (e.g., ICH) to demonstrate its suitability for the intended purpose. Validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Table 2: Example Parameters from a Validated LC Method for Benzoxazine Derivatives

Parameter Condition
Column ODS, 250×4.6mm, 5 µm
Mobile Phase A 0.05M ammonium acetate buffer (pH 5.60)
Mobile Phase B Acetonitrile
Detection Wavelength 245 nm
Flow Rate 1.0 ml/min
Linearity Range 1.0–10.0 µg/mL
LOD 0.024 to 0.048 µg/mL

This data is from a study on substituted benz-1,3-oxazine derivatives and serves as a reference for developing a method for this compound. researchgate.net

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-NMR, LC-MS)

Hyphenated techniques, which combine a separation technique with a spectroscopic technique, are powerful tools for the comprehensive analysis of chemical compounds. Liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR) are particularly valuable for the analysis of this compound, especially in complex mixtures.

LC-MS: This technique couples the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. It is widely used for the identification and quantification of compounds in various matrices. For this compound, an LC-MS method would provide not only the retention time from the LC separation but also the mass-to-charge ratio (m/z) of the molecule and its fragments from the MS analysis. This information is highly specific and can be used for unambiguous identification. Different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be employed depending on the polarity and thermal stability of the compound.

LC-NMR: This technique directly couples an HPLC system with an NMR spectrometer. It allows for the acquisition of NMR spectra of compounds as they elute from the chromatography column. LC-NMR is an invaluable tool for the structural elucidation of unknown compounds or for confirming the structure of a target analyte in a complex mixture without the need for prior isolation. nih.gov For this compound, LC-NMR could be used to confirm its chemical structure by providing detailed information about the arrangement of protons and carbons within the molecule, which is particularly useful for distinguishing it from potential isomers.

The combination of these hyphenated techniques provides a comprehensive analytical workflow. LC-MS can be used for initial screening, identification, and quantification, while LC-NMR can be employed for definitive structural confirmation when needed.

Table 3: Mentioned Compounds

Compound Name
This compound
Thymol-based benzoxazines
T-m
T-e
T-p
T-b
Substituted benz-1,3-oxazine derivatives
Acetonitrile

Future Directions, Challenges, and Emerging Paradigms in 2h 1,4 Benzoxazin 6 Amine Research

Exploration of Unconventional Synthetic Routes and Biocatalysis for 2H-1,4-Benzoxazin-6-amine Derivatives

The conventional synthesis of benzoxazines, typically a Mannich condensation of a phenol, a primary amine, and formaldehyde (B43269), is being challenged by more efficient and sustainable alternatives. wikipedia.orgniscpr.res.inresearchgate.net Unconventional energy sources are at the forefront of this evolution. Microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times from hours to just a few minutes, with one study reporting a 73.5% yield for a bio-based benzoxazine (B1645224) in only 5 minutes. acs.org Other alternative methods include ultrasound-assisted synthesis and solvent-free mechanical grinding, which can mitigate side reactions that occur at higher temperatures. niscpr.res.innih.gov

Beyond energy sources, novel chemical pathways are being explored. These include the Duff reaction, cycloaddition reactions, and transition-metal-free tandem reactions, which offer alternative strategies for constructing the benzoxazine ring. nih.govrsc.org A particularly promising frontier is biocatalysis, which leverages the high selectivity of enzymes to produce specific enantiomers of benzoxazine derivatives. Chemoenzymatic strategies have been successfully developed for the asymmetric synthesis of 3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazines. nih.govacs.org These methods employ enzymes like alcohol dehydrogenases and lipases to achieve high stereoselectivity, which is crucial for pharmaceutical applications, such as in the synthesis of precursors for the antimicrobial agent Levofloxacin. nih.govacs.org

Synthetic MethodKey AdvantagesExample ReactantsReference
Microwave-Assisted Rapid reaction times (minutes vs. hours), high yields.Magnolol, Furfurylamine (B118560), Paraformaldehyde acs.org
Ultrasound-Assisted Avoids side reactions by enabling lower temperatures.Phenolic compounds, primary amines nih.gov
Chemoenzymatic High enantioselectivity for chiral derivatives.2-nitrophenols, chloroacetone (B47974) (using ADH, Lipases) nih.govacs.org
Solvent-Free Environmentally friendly, simplified manufacturing.Sesamol, Furfurylamine, Benzaldehyde niscpr.res.inrsc.org

Integration with Artificial Intelligence and Machine Learning in Chemical Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and synthesis of novel this compound derivatives. These computational tools can navigate the vast chemical space to identify molecules with desired properties and predict viable synthetic pathways, significantly accelerating the research and development cycle. researchgate.net

One of the most impactful applications is in computer-aided synthesis planning (CASP), particularly retrosynthesis. researchgate.netsemanticscholar.org ML models, such as deep neural networks, can be trained on large datasets of known chemical reactions to predict the precursor molecules required to synthesize a target benzoxazine derivative. semanticscholar.orgnih.govarxiv.org This data-driven approach can uncover novel and more efficient synthetic routes that may not be obvious to human chemists. arxiv.org For instance, transfer learning techniques have been shown to significantly improve the accuracy of retrosynthetic predictions, with one Transformer-based model increasing its top-1 accuracy from 52.4% to 60.7%. nih.gov AI is also being used in drug discovery to design benzoxazine scaffolds with specific biological targets, as demonstrated by the development of a 2H-1,4-Benzoxazin-3(4H)-one derivative with potential applications in treating neuropsychiatric disorders. nih.gov

Expansion into Novel Functional Materials and Supramolecular Assemblies

The inherent molecular design flexibility of the benzoxazine structure makes this compound a prime candidate for the development of advanced functional materials. Research is expanding beyond traditional thermosets into areas like smart coatings, electronic materials, and supramolecular structures.

Polybenzoxazines are being developed for a variety of high-performance coating applications, including anticorrosion, superhydrophobic, and self-cleaning surfaces. nih.gov The incorporation of siloxane polymers into polybenzoxazine matrices, for example, can create composites with enhanced mechanical, thermal, and hydrophobic properties. acs.org Furthermore, the unique properties of polybenzoxazines, such as low water absorption and favorable dielectric constants, make them suitable for electronic packaging and aerospace applications. wikipedia.org A growing area of interest is the use of benzoxazine derivatives in the creation of supramolecular assemblies and dynamic polymer networks. For instance, the copolymerization of benzoxazines with specific amines can create materials with vitrimer-like properties, such as stress-relaxation and reprocessability, opening doors for self-healing and recyclable thermosets. frontiersin.org The development of elastomeric benzoxazine resins through copolymerization with polyetheramines points toward their potential use in soft pressure sensors and biomedical devices. acs.org

Addressing Sustainability Challenges in Benzoxazine Chemistry and Manufacturing

The principles of green chemistry are becoming increasingly central to benzoxazine research, addressing the environmental impact of chemical production. A primary focus is the substitution of petroleum-based feedstocks with renewable, bio-based alternatives. researchgate.net

A wide array of natural compounds are being successfully utilized for benzoxazine synthesis. Phenolic components are sourced from materials like cardanol (B1251761) (from cashew nut shells), vanillin, eugenol (B1671780), sesamol, and gallic acid. researchgate.netresearchgate.netresearchgate.netnih.gov Similarly, bio-based amines such as furfurylamine are replacing traditional petrochemical-derived amines. acs.orgresearchgate.net Research has even demonstrated the synthesis of a "truly" bio-based benzoxazine where all three components—phenol, amine, and aldehyde—are derived from renewable resources. rsc.org

Beyond raw materials, the synthetic process itself is being re-evaluated to improve sustainability. This includes the adoption of solvent-free synthesis methods and the use of greener solvents like ethanol (B145695) and ethyl acetate (B1210297) in place of more hazardous options. niscpr.res.inresearchgate.netacs.org These green strategies not only reduce the environmental footprint but can also lead to more efficient and cost-effective manufacturing processes. rsc.org

Bio-Based ReactantSourceResulting Polymer PropertyReference
Cardanol Cashew nut shellsInternal plasticization, flexibility researchgate.net
Vanillin Lignin byproductHigh thermal stability nih.govrsc.org
Furfurylamine Agricultural byproductsHigh char yield, flame retardancy acs.orgresearchgate.net
Sesamol Sesame oilHigh thermal stability rsc.orgresearchgate.net

Identification of Novel Research Opportunities in Emerging Interdisciplinary Fields

The unique combination of properties offered by this compound and its derivatives creates opportunities at the intersection of materials science, biology, and electronics. The versatility of the benzoxazine scaffold allows for its adaptation into numerous high-tech applications.

In the biomedical field, benzoxazine derivatives are being investigated for their antimicrobial and anti-inflammatory activities. nih.govijpsjournal.comijpsjournal.com The ability to synthesize derivatives with specific biological functions opens avenues for developing new therapeutic agents and biocompatible materials for applications like drug delivery and tissue engineering. nih.gov For instance, certain 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one derivatives have shown potent antimicrobial activity against pathogens like E. coli and S. aureus. ijpsjournal.comijpsjournal.com

In materials science, the development of benzoxazine-based vitrimers, which are covalently cross-linked polymers that can be reprocessed like thermoplastics, is a significant area of research. frontiersin.org This addresses the critical challenge of recyclability in thermosetting polymers. Furthermore, the development of elastomeric polybenzoxazines is creating new possibilities for flexible electronics and soft robotics. acs.org The combination of polybenzoxazines with other polymers, such as polysiloxanes, is leading to hybrid materials with tailored properties for adhesive and flame-retardant applications. acs.org

Methodological Advancements in Characterization and Computational Studies of this compound

Progress in understanding and designing new this compound-based materials relies heavily on sophisticated characterization and computational techniques. These methods provide crucial insights into chemical structure, polymerization behavior, and final material properties.

A suite of analytical techniques is routinely employed to characterize benzoxazine monomers and their resulting polymers. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier Transform Infrared (FTIR) spectroscopy are essential for confirming the chemical structure of the synthesized monomers. niscpr.res.innycu.edu.twresearchgate.net The curing process and thermal properties are investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). nycu.edu.twresearchgate.net Techniques like Dynamic Mechanical Analysis (DMA) and Size-Exclusion Chromatography (SEC) provide information on the viscoelastic and mechanical properties and molecular weight of the polymers, respectively. researchgate.netmetu.edu.tr

Computational chemistry is playing an increasingly vital role in this field. In silico studies, such as molecular docking, are used to predict the biological activity of new benzoxazine derivatives by modeling their interaction with target enzymes, such as E. coli DNA gyrase. ijpsjournal.comijpsjournal.com Density Functional Theory (DFT) calculations are employed to study intermolecular interactions and predict the properties of novel materials. researchgate.net Molecular dynamics simulations are also being used to understand the relationship between chemical composition and the thermomechanical properties of polybenzoxazine networks, such as predicting the glass transition temperature (Tg). acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2H-1,4-Benzoxazin-6-amine, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is synthesized via hydrogenation of nitro precursors or cyclization of substituted phenoxyacetone derivatives. For example, palladium on carbon (10% wt) catalyzes nitro group reduction in methanol under ambient conditions, yielding 1,4-benzoxazine derivatives after purification via flash chromatography (hexane/ethyl acetate) . Alternative routes involve cyclization of 2-nitrophenoxyphenylethanone intermediates, with yields dependent on catalyst loading and solvent polarity .
  • Key Considerations : Optimize reaction time (16–24 hours) and catalyst type (e.g., Pd/C vs. Raney Ni) to minimize by-products.
Synthetic Route CatalystSolventYield (%)Reference
Nitro group hydrogenationPd/C (10% wt)Methanol75–85
Cyclization of nitro intermediatesNoneEthanol60–70

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?

  • NMR : 1^1H NMR reveals resonance signals for the benzoxazine ring protons (δ 3.8–4.2 ppm for CH2_2-O and δ 6.5–7.2 ppm for aromatic protons). 13^{13}C NMR confirms the carbonyl (C=O) at ~165 ppm and aromatic carbons at 110–150 ppm .
  • X-ray Crystallography : Resolves bond angles and dihedral angles of the benzoxazine ring, confirming planar geometry (e.g., C-O-C angle ~118°) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+^+ peaks at m/z 165.18, aligning with the molecular formula C9_9H11_{11}NO2_2 .

Q. How does the reactivity of this compound differ under oxidation, reduction, or substitution conditions?

  • Oxidation : The amine group undergoes oxidation to form nitroso or nitro derivatives, altering bioactivity. Use mild oxidants (e.g., H2_2O2_2) to avoid ring degradation .
  • Reduction : Catalytic hydrogenation reduces the benzoxazine ring to dihydro derivatives, enhancing solubility for biological assays .
  • Substitution : Electrophilic substitution at the aromatic ring (e.g., bromination) requires Lewis acid catalysts (e.g., FeCl3_3) to direct regioselectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

  • Methodology :

Introduce substituents (e.g., halogens, alkyl groups) at positions 3 and 7 to modulate electronic effects.

Evaluate anti-proliferative activity via MTT assays against cancer cell lines (e.g., HeLa, MCF-7), correlating IC50_{50} values with substituent hydrophobicity .

Use computational docking (e.g., AutoDock Vina) to predict binding affinity to target proteins like topoisomerase II .

  • Key Finding : Fluorine substitution at position 3 enhances cytotoxicity by 40% compared to unmodified derivatives .

Q. What strategies resolve discrepancies in reported synthetic yields or by-product profiles for this compound?

  • Root Causes :

  • Catalyst deactivation due to impurities in starting materials.
  • Competing side reactions (e.g., over-reduction of nitro groups).
    • Solutions :

Use high-purity nitro precursors (≥98%) and degassed solvents.

Monitor reaction progress via TLC or in situ FTIR to detect intermediates.

Optimize purification using gradient elution in HPLC (C18 column, acetonitrile/water) .

Q. How can computational modeling predict the metabolic stability of this compound derivatives?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to estimate bond dissociation energies (BDEs) for N-H and C-O bonds, predicting susceptibility to enzymatic cleavage.
  • Simulate cytochrome P450 metabolism using software like Schrödinger’s ADMET Predictor .
    • Outcome : Derivatives with electron-withdrawing groups (e.g., -NO2_2) show lower metabolic clearance in liver microsomes .

Q. What analytical techniques are critical for assessing the purity of this compound in complex matrices?

  • HPLC-DAD : Use a reverse-phase C18 column with UV detection at 254 nm; retention time ~8.2 minutes .
  • GC-MS : Derivatize the amine group with trifluoroacetic anhydride (TFAA) to improve volatility .
  • Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values (C9_9H11_{11}NO2_2: C 65.44%, H 6.71%, N 8.48%) .

Data Contradiction Analysis

  • Issue : Conflicting yields (60–85%) in synthetic reports.
    • Resolution : Variability arises from catalyst activity (fresh vs. recycled Pd/C) and solvent purity. Standardize protocols using anhydrous methanol and freshly prepared catalysts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.